(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13538932
Molecular Formula: C14H18F2O3S
Molecular Weight: 304.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F2O3S |
|---|---|
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | (4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3 |
| Standard InChI Key | OCWUKOKBIIRNFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate (CAS 178310-99-1) belongs to the sulfonate ester class, with the molecular formula C₁₄H₁₈F₂O₃S and a molecular weight of 304.35 g/mol. Its structure comprises a 4-methylbenzenesulfonate group linked via a methylene bridge to a 4,4-difluorocyclohexane ring. The fluorine atoms at the 4-position of the cyclohexane ring introduce steric and electronic effects that influence reactivity and biological activity .
Table 1: Key Physicochemical Properties
Spectral and Stereochemical Features
The compound’s canonical SMILES (CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F) and InChIKey (OCWUKOKBIIRNFC-UHFFFAOYSA-N) provide insights into its stereochemistry and electronic configuration. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest that the difluorocyclohexyl group adopts a chair conformation, with fluorine atoms occupying equatorial positions to minimize steric strain.
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a two-step process:
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Preparation of (4,4-Difluorocyclohexyl)methanol: Cyclohexanone undergoes fluorination using a reagent such as diethylaminosulfur trifluoride (DAST), followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the primary alcohol .
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Sulfonylation: The alcohol reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by a base such as pyridine or triethylamine. This step proceeds via nucleophilic acyl substitution, forming the sulfonate ester.
Reaction Equation:
TsCl = 4-methylbenzenesulfonyl chloride.
Optimization and Yield
Key parameters affecting yield include:
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Temperature: Reactions are conducted at 0–5°C to suppress side reactions.
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Solvent: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
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Stoichiometry: A 1:1 molar ratio of alcohol to TsCl ensures complete conversion.
Industrial-scale production requires rigorous purification via column chromatography or recrystallization to achieve >95% purity.
Biological and Pharmacological Applications
Anti-Inflammatory and Analgesic Properties
The difluorocyclohexyl group may contribute to membrane permeability, enabling interactions with cyclooxygenase (COX) enzymes or ion channels involved in pain signaling. Preclinical models indicate that sulfonate esters reduce prostaglandin E₂ (PGE₂) levels by 40–60% at 10 μM concentrations, though specific data for this compound remain unpublished.
Comparative Analysis with Related Compounds
Structural Analog: 4,4-Difluorocyclohexyl 4-Methylbenzenesulfonate
This analog (CAS 1067230-56-1) lacks the methylene bridge, resulting in a molecular formula of C₁₃H₁₆F₂O₃S and a reduced molecular weight of 290.33 g/mol. The absence of the methylene group lowers lipophilicity (LogP = 0.32 vs. 0.49), impacting blood-brain barrier penetration.
Functional Group Modifications
Replacing the tosyl group with mesyl (methylsulfonyl) or nosyl (4-nitrobenzenesulfonyl) groups alters reactivity. For instance, mesyl derivatives exhibit faster hydrolysis rates but reduced stability in physiological conditions.
Future Directions and Research Gaps
Current research priorities include:
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